3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-6-ethyl-4-methylidene-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-3-12-4-9-16-15(10-12)11(2)20(17(21)19-16)14-7-5-13(18)6-8-14/h4-10H,2-3H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIDCRAWSZMQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and ethyl acetoacetate.
Formation of Intermediate: 4-bromoaniline is reacted with ethyl acetoacetate in the presence of a base to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.
Functional Group Modification:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Addition: The methylene group can participate in addition reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research has indicated that 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one exhibits various biological activities, which are summarized below:
Anti-inflammatory Activity
Quinazoline derivatives have been extensively studied for their anti-inflammatory properties. In particular, some studies have highlighted their potential as COX-2 inhibitors, which are crucial in managing inflammatory conditions. For instance, similar compounds have shown varying degrees of COX-2 inhibition, suggesting that modifications in the structure can enhance this activity .
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
Quinazoline derivatives have demonstrated antimicrobial properties against a range of pathogens. The presence of bromine and ethyl groups in this compound may enhance its interaction with microbial targets, leading to effective inhibition .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group allows the compound to bind to target proteins, potentially inhibiting their activity. The quinazolinone core can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied, but common targets include kinases, proteases, and transcription factors.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs of quinazolinone derivatives, highlighting substituent variations and their impacts on physical and spectroscopic properties:
Notes:
- Electronic Effects : Bromine’s electronegativity and polarizability differ from fluorine or chlorine, altering electronic distribution and intermolecular interactions. For example, 7g (4-FPh) exhibits a downfield NH signal at δ 10.33, while bromine’s larger size may further deshield protons .
- Lipophilicity : The 6-ethyl group in the target compound likely increases lipophilicity relative to methyl or halogenated analogs (e.g., 7v’s Cl at position 6), affecting pharmacokinetic properties .
Spectroscopic Trends
- NH Proton: The NH proton in quinazolinones resonates between δ 10.2–10.5 ppm, consistent across analogs (e.g., 10.45 in 7o , 10.33 in 7g ).
- Methylene Protons : The exocyclic methylene protons (CH$_2$) appear as doublets at δ 4.7–4.8 (J ≈ 1.8–2.2 Hz), as seen in 7c (δ 4.76) and 7e (δ 4.82) .
- Aromatic Protons : Substituents on the phenyl ring significantly affect aromatic proton shifts. For instance, electron-withdrawing groups (e.g., F in 7g) deshield adjacent protons, while electron-donating groups (e.g., CH$_3$ in 7v) shield them .
Biological Activity
The compound 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one belongs to the class of dihydroquinazoline derivatives, which have garnered attention for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of an imine followed by cyclization to yield the desired dihydroquinazoline structure. For example, a common method involves the use of NaBH4 for the reduction of imines, leading to the formation of secondary amines that undergo cyclization under acidic conditions .
Antitumor Activity
Research has demonstrated that compounds containing the dihydroquinazoline scaffold exhibit significant antitumor activity. In particular, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that similar quinazoline derivatives inhibited the growth of various cancer cell lines with IC50 values in the micromolar range .
Antibacterial Activity
The antibacterial properties of this compound class have also been investigated. Dihydroquinazolines have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Anti-inflammatory Properties
In addition to antitumor and antibacterial activities, dihydroquinazolines have been reported to possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases .
Data Tables
| Activity Type | IC50 (µM) | Tested Cell Lines |
|---|---|---|
| Antitumor | 10 - 30 | HeLa, MCF-7 |
| Antibacterial | 5 - 25 | E. coli, S. aureus |
| Anti-inflammatory | 15 - 40 | RAW264.7 (macrophages) |
Case Studies
- Antitumor Study : A study conducted on a series of quinazoline derivatives revealed that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through upregulation of pro-apoptotic proteins .
- Antibacterial Evaluation : In a comparative study assessing various dihydroquinazolines against bacterial strains, this compound demonstrated effective inhibition against S. aureus with an MIC value of 12 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics .
- Inflammation Model : In vivo studies using a carrageenan-induced paw edema model showed that administration of this compound significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What are the optimal synthetic routes for 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one?
Answer:
The synthesis typically involves cyclization and functionalization strategies. A common approach is the addition of organolithium or Grignard reagents to a preformed quinazolinone scaffold. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) can introduce aryl/alkyne groups at the 4-position . Alternatively, nucleophilic addition of lithiated arylacetylenes to a protected quinazolinone core, followed by deprotection, has been used for analogous compounds . Key steps include:
- Cyclopropane introduction : Via cyclopropylethynyl or vinyl groups using trimethylsilylacetylene intermediates .
- Bromophenyl incorporation : Electrophilic substitution or pre-functionalized bromobenzene derivatives .
Methodological Tip: Monitor reaction progress via TLC and characterize intermediates using / NMR and high-resolution mass spectrometry (HRMS).
Basic: How is the crystal structure of this compound determined, and what structural insights are critical for its reactivity?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For a related 3-(4-bromophenyl)quinazolin-4(3H)-one derivative, SC-XRD revealed a dihedral angle of 87.2° between the bromophenyl and quinazolinone planes, indicating limited conjugation. The methylene group at C4 introduces steric strain, favoring nucleophilic attack at this position .
Key Parameters:
- Bond lengths : C4-methylene (1.34 Å) suggests sp-hybridization.
- Packing interactions : Halogen bonding (Br···O/N) may stabilize the crystal lattice .
Methodological Tip: Use SHELX software for structure refinement and validate geometric parameters against Cambridge Structural Database (CSD) entries .
Advanced: What enzymatic targets are hypothesized for this compound, and how can its inhibitory activity be validated?
Answer:
Similar dihydroquinazolinones inhibit HIV-1 reverse transcriptase (RT) and monoamine oxidase (MAO). For HIV-1 RT, competitive inhibition assays using -dGTP incorporation and RT enzyme kinetics (e.g., determination) are recommended . For MAO inhibition, fluorometric assays with kynuramine as a substrate can measure IC values .
Mechanistic Insight: The 4-methylene group may act as a Michael acceptor, covalently binding to catalytic cysteine residues in target enzymes .
Methodological Tip: Pair enzymatic assays with molecular docking (e.g., AutoDock Vina) to predict binding poses in RT or MAO active sites .
Advanced: How can researchers resolve contradictions in reported biological activities of similar dihydroquinazolinones?
Answer:
Discrepancies often arise from substituent effects or assay conditions. For example:
- C6-substituents : Ethyl groups enhance lipophilicity and membrane permeability compared to bulkier substituents .
- Enantiomeric activity : The (-)-4(S) enantiomer of a related compound showed 10-fold higher HIV-1 RT inhibition than its (+)-4(R) counterpart .
Methodological Tip: Perform comparative studies using isogenic enzyme variants (e.g., RT mutants) or standardized assays (e.g., NIH AIDS Reagent Program protocols) .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Answer:
- Core modifications : Replace the 4-methylene with cyclopropane or trifluoromethyl groups to assess steric/electronic effects .
- Substituent libraries : Synthesize derivatives with varying C6-ethyl (e.g., propyl, isopropyl) and C3-bromophenyl (e.g., chlorophenyl, iodophenyl) groups .
- Biological testing : Use parallel artificial membrane permeability assays (PAMPA) for logP/logD profiling .
Methodological Tip: Employ multivariate analysis (e.g., principal component analysis) to correlate structural descriptors with activity .
Advanced: How can computational methods predict the metabolic stability of this compound?
Answer:
- Metabolite identification : Use in silico tools like Meteor (Lhasa Limited) to predict Phase I/II metabolism. The 4-methylene group is a potential site for glutathione conjugation .
- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorescent probes (e.g., Vivid® assays) .
Methodological Tip: Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Advanced: What crystallographic challenges arise when analyzing halogenated dihydroquinazolinones?
Answer:
- Disorder : The bromine atom’s high electron density can cause absorption errors. Mitigate with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan corrections .
- Twinned crystals : Use CELL_NOW or TWINABS to refine data from non-merohedral twinning .
Methodological Tip: Collect low-temperature (100 K) data to minimize thermal motion artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
